

# Factors influencing the incidence of Methiodal-induced arachnoiditis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Methiodal |
| Cat. No.:      | B089705   |

[Get Quote](#)

## Technical Support Center: Methiodal-Induced Arachnoiditis

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding **Methiodal**-induced arachnoiditis. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues and provide insights into the factors influencing the incidence of this condition.

## Frequently Asked Questions (FAQs)

Q1: What is **Methiodal**-induced arachnoiditis?

A1: **Methiodal**-induced arachnoiditis is a persistent inflammation of the arachnoid mater, one of the membranes surrounding the spinal cord, caused by the intrathecal administration of **Methiodal** (also known as sodium iodomethanesulfonate, Abrodil, Conturex, or Kontrast U), an ionic, water-soluble contrast agent previously used in myelography.<sup>[1][2]</sup> This inflammation can lead to the formation of scar tissue and adhesions, causing nerve roots to clump together, which may result in chronic pain, neurological deficits, and other severe symptoms.<sup>[3][4]</sup>

Q2: Is **Methiodal** still used in clinical practice?

A2: No, **Methiodal** is an older contrast medium that is no longer in use.<sup>[1][5]</sup> It has been largely replaced by safer, non-ionic, water-soluble contrast agents, and advanced imaging techniques

such as Magnetic Resonance Imaging (MRI).[1][5][6] The information provided here is for historical and research purposes.

**Q3:** What are the primary factors that were found to influence the incidence of **Methiodal**-induced arachnoiditis?

**A3:** Several factors have been identified as influencing the incidence of arachnoiditis following myelography with **Methiodal**:

- Previous Spinal Surgery: Patients who had undergone spinal surgery had a significantly higher incidence of arachnoiditis.[7][8]
- Spinal Canal Stenosis: The presence of spinal stenosis was a significant risk factor.[9][10]
- Dose and Concentration: The dose and concentration of the **Methiodal** solution were important factors.[11] Higher concentrations of contrast media were associated with an increased risk.[12]
- Hyperosmolality: Increased osmolality of the cerebrospinal fluid (CSF) after the injection of contrast medium was related to a higher frequency of arachnoiditis.[1]
- CSF Protein Concentration: The protein concentration in the CSF was also identified as a contributing factor.[11]
- Concomitant Spinal Anesthesia: Undergoing lumbar myelography with **Methiodal** after prior spinal anesthesia was suggested to increase the likelihood of developing adhesive arachnoiditis.[13]

## Troubleshooting and Experimental Considerations

**Q4:** We are observing a high incidence of arachnoiditis in our historical animal model studies with older ionic contrast agents. What could be the contributing factors?

**A4:** Based on historical clinical and experimental data with agents like **Methiodal**, several factors in your experimental protocol could be contributing to a high incidence of arachnoiditis:

- Contrast Agent Concentration: High concentrations of ionic contrast media are known to be a primary cause of arachnoiditis.[12] Consider reviewing and potentially lowering the

concentration.

- Animal Model Condition: If your animal models have pre-existing spinal conditions, such as surgically induced stenosis or prior spinal procedures, this can significantly increase the risk of arachnoiditis.[7][10]
- Volume of Injectate: The total dose and volume of the contrast agent administered are crucial factors.[11]
- Injection Technique: Traumatic lumbar puncture can be a contributing factor to inflammatory responses.[14]

Q5: In our experimental model, does the presence of blood in the cerebrospinal fluid (CSF) increase the risk of arachnoiditis when using an ionic contrast agent?

A5: According to one experimental study conducted on monkeys, the presence of blood in the CSF did not appear to affect the degree of arachnoiditis that developed after myelography with water-soluble contrast media.[12] However, it is important to note that this is based on limited historical data.

Q6: Would the prophylactic use of intrathecal corticosteroids be effective in preventing arachnoiditis in an experimental setting with ionic contrast agents?

A6: Historical experimental studies have shown that prophylactic intrathecal administration of methylprednisolone was not effective in preventing the development of arachnoiditis.[12]

## Quantitative Data Summary

The following tables summarize the incidence of adhesive arachnoiditis associated with **Methiodal** and other contrast agents based on historical clinical studies.

Table 1: Incidence of Adhesive Arachnoiditis after Lumbar Radiculography with **Methiodal** Sodium

| Patient Group                                   | Number of Patients                                   | Incidence of<br>Adhesive<br>Arachnoiditis | Reference |
|-------------------------------------------------|------------------------------------------------------|-------------------------------------------|-----------|
| Not operated on<br>between Methiodal<br>studies | 95                                                   | 29%                                       | [7][8]    |
| Operated on between<br>Methiodal studies        | (Not specified in one<br>study, but a key<br>factor) | 48%                                       | [7][8]    |

Table 2: Comparative Incidence of Adhesive Arachnoiditis with Different Contrast Media

| Contrast Medium             | Number of Cases<br>with Arachnoiditis /<br>Total Cases | Incidence Rate | Reference |
|-----------------------------|--------------------------------------------------------|----------------|-----------|
| Methiodal sodium            | 5 / 46                                                 | 10.9%          | [11]      |
| Iothalamate<br>meglumine    | 24 / 96                                                | 25%            | [11]      |
| Iocarmate meglumine         | 7 / 12                                                 | 58.3%          | [11]      |
| Iodophendylate (oily)       | 7 / 10                                                 | 70%            | [11]      |
| Metrizamide (non-<br>ionic) | 0 / 90                                                 | 0%             | [11]      |

## Experimental Protocols

### Methodology for Experimental Myelography and Arachnoiditis Assessment in Monkeys

The following is a summary of a typical experimental protocol used in historical studies to evaluate contrast media-induced arachnoiditis.

- Animal Model: Monkeys were commonly used as the animal model for these studies.[12][15]

- Procedure:
  - General anesthesia was administered to the animals.
  - A lumbar puncture was performed to access the subarachnoid space.
  - Myelography was carried out by injecting a specific concentration and volume of the contrast medium being studied (e.g., **Methiodal**, metrizamide, iocarmate).[12][15]
  - Control groups would receive injections of saline or no injection.
- Follow-up and Assessment:
  - The animals were observed for a set period, typically around four weeks.[15]
  - A follow-up myelogram was performed to radiographically assess for signs of arachnoid fibrosis and adhesions.[15]
  - Histological studies of the dural sac were conducted to determine the degree of arachnoiditis.[15]
- Variables Studied:
  - Different types and concentrations of contrast media.[12]
  - The effect of adding blood to the CSF.[12]
  - The efficacy of prophylactic intrathecal corticosteroids.[12]

## Visualizations

### Logical Workflow for Investigating Factors Influencing Methiodal-Induced Arachnoiditis



[Click to download full resolution via product page](#)

Caption: Factors contributing to the development of arachnoiditis.

## Signaling Pathway of Chemically-Induced Arachnoiditis

[Click to download full resolution via product page](#)

Caption: General inflammatory pathway leading to arachnoiditis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Adhesive arachnoiditis following lumbar myelography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arachnoiditis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Spinal arachnoiditis leading to recurrent reversible myelopathy: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myelography - Wikipedia [en.wikipedia.org]
- 6. radiopaedia.org [radiopaedia.org]
- 7. Adhesive arachnoiditis following lumbar radiculography with water-soluble contrast agents. A clinical report with special reference to metrizamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsna.org [pubs.rsna.org]
- 9. researchgate.net [researchgate.net]
- 10. Patterns of chronic adhesive arachnoiditis following Myodil myelography: the significance of spinal canal stenosis and previous surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Late meningeal effects of myelographic contrast media with special reference to metrizamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arachnoiditis from experimental myelography with aqueous contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Does myodil introduced for ventriculography lead to symptomatic lumbar arachnoiditis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The risk of arachnoiditis from experimental nonionic contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Factors influencing the incidence of Methiodal-induced arachnoiditis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b089705#factors-influencing-the-incidence-of-methiodal-induced-arachnoiditis>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)